molecular formula C9H14O4 B8767888 2-Cyclopentylmethyl-malonic acid CAS No. 5243-36-7

2-Cyclopentylmethyl-malonic acid

Cat. No. B8767888
CAS RN: 5243-36-7
M. Wt: 186.20 g/mol
InChI Key: DKAOCRJQKXPHKR-UHFFFAOYSA-N
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Patent
US07615635B2

Procedure details

A solution of diethyl malonate (36.91 g, 230.4 mmol), anhydrous methanol (400 mL), and NaOMe (25% in methanol, 49.79 g, 230.4 mmol) is stirred at reflux for one hour under nitrogen. Bromomethyl-cyclopentane (31.31 g, 192.0 mmol) is added to the mixture, and stirred for an additional 3 hours. A solution of NaOH (23.04 g, 576.0 mmol) in water (400 mL) is added, and the mixture is stirred for an additional 1 hour at reflux. The mixture is cooled, diluted with water, and extracted with ether. The ether layer is discarded, and the aqueous layer is acidified with 1N HCl to pH=1. The aqueous layer is extracted with EtOAc. The EtOAc layers are combined, dried over Na2SO4, and concentrated. This gives 2-cyclopentylmethyl-malonic acid (21.0 g, 59% yield) as a white solid.
Quantity
36.91 g
Type
reactant
Reaction Step One
Name
Quantity
49.79 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
31.31 g
Type
reactant
Reaction Step Two
Name
Quantity
23.04 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=[O:8])[CH2:2][C:3]([O:5]CC)=[O:4].C[O-].[Na+].Br[CH2:16][CH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1.[OH-].[Na+]>O.CO>[CH:17]1([CH2:16][CH:2]([C:3]([OH:5])=[O:4])[C:1]([OH:9])=[O:8])[CH2:21][CH2:20][CH2:19][CH2:18]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
36.91 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
49.79 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
31.31 g
Type
reactant
Smiles
BrCC1CCCC1
Step Three
Name
Quantity
23.04 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for an additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour under nitrogen
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for an additional 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCC1)CC(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.